5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin
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Overview
Description
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is an organomercury compound that has been studied for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloromercuri group attached to a methoxypropyl chain, which is further connected to a methylhydantoin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin typically involves the reaction of 3-methylhydantoin with 3-chloromercuri-2-methoxy-1-propyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromercuri group to a less oxidized state.
Substitution: The chloromercuri group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromercuri group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-5,5-dimethylhydantoin
- 3-(3-Chloromercuri-2-methoxy-1-propyl)-1-methylhydantoin
Uniqueness
5-(3-Chloromercuri-2-methoxy-1-propyl)-3-methylhydantoin is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
Properties
CAS No. |
3367-30-4 |
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Molecular Formula |
C8H13ClHgN2O3 |
Molecular Weight |
421.24 g/mol |
IUPAC Name |
chloro-[2-methoxy-3-(1-methyl-2,5-dioxoimidazolidin-4-yl)propyl]mercury |
InChI |
InChI=1S/C8H13N2O3.ClH.Hg/c1-5(13-3)4-6-7(11)10(2)8(12)9-6;;/h5-6H,1,4H2,2-3H3,(H,9,12);1H;/q;;+1/p-1 |
InChI Key |
GVFVEDKLWLVUFL-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=O)C(NC1=O)CC(C[Hg]Cl)OC |
Origin of Product |
United States |
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